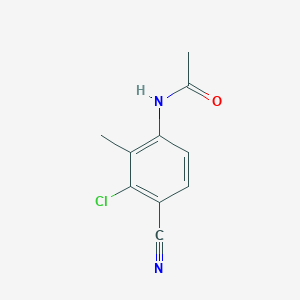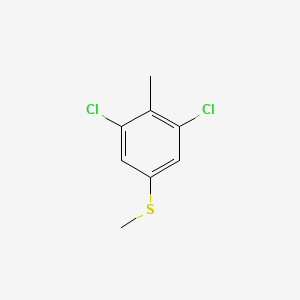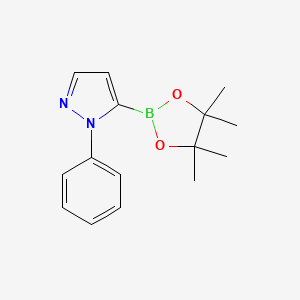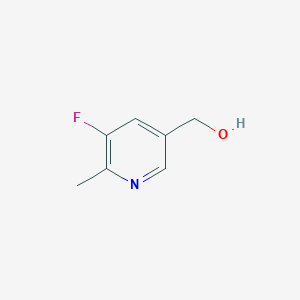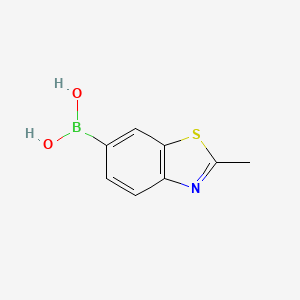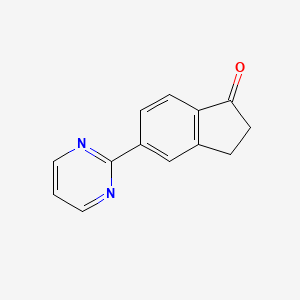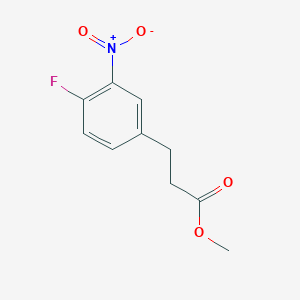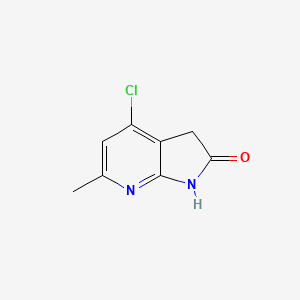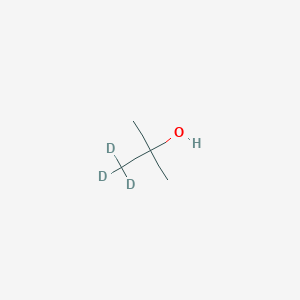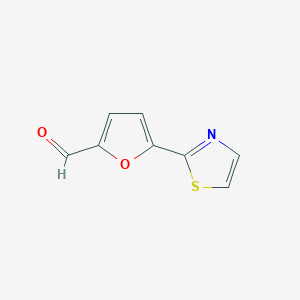
5-(Thiazol-2-yl)furan-2-carbaldéhyde
Vue d'ensemble
Description
5-(Thiazol-2-yl)furan-2-carbaldehyde is an organic compound that features both a thiazole and a furan ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and furan rings in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Applications De Recherche Scientifique
5-(Thiazol-2-yl)furan-2-carbaldehyde has a wide range of applications in scientific research:
Biology: The compound and its derivatives are studied for their potential as enzyme inhibitors or as probes for biological systems.
Industry: It is used in the synthesis of materials with specific electronic or optical properties, which can be applied in the development of sensors or other advanced materials.
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, are known to interact with a variety of biological targets . These targets can range from enzymes to receptors, and their roles can vary significantly depending on the specific derivative and its chemical structure .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and its target .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways . For example, they can affect the synthesis of neurotransmitters, the release of energy from carbohydrates during metabolism, and various other cellular processes .
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these solubility characteristics . Furthermore, one source suggests that the compound has high gastrointestinal absorption .
Result of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the compound’s action .
Analyse Biochimique
Biochemical Properties
5-(Thiazol-2-yl)furan-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial properties by interacting with bacterial enzymes, thereby inhibiting their activity and preventing bacterial growth . Additionally, 5-(Thiazol-2-yl)furan-2-carbaldehyde can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter protein function .
Cellular Effects
The effects of 5-(Thiazol-2-yl)furan-2-carbaldehyde on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, 5-(Thiazol-2-yl)furan-2-carbaldehyde can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-(Thiazol-2-yl)furan-2-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, 5-(Thiazol-2-yl)furan-2-carbaldehyde can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
The effects of 5-(Thiazol-2-yl)furan-2-carbaldehyde can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to 5-(Thiazol-2-yl)furan-2-carbaldehyde has been associated with changes in cellular function, including alterations in cell proliferation and viability . These temporal effects highlight the importance of carefully controlling experimental conditions when working with this compound.
Dosage Effects in Animal Models
The effects of 5-(Thiazol-2-yl)furan-2-carbaldehyde vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, 5-(Thiazol-2-yl)furan-2-carbaldehyde can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the need for careful dose optimization to maximize therapeutic benefits while minimizing potential risks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiazol-2-yl)furan-2-carbaldehyde typically involves the reaction of a thiazole derivative with a furan derivative under specific conditions. One common method involves the condensation of 2-aminothiazole with furfural in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 5-(Thiazol-2-yl)furan-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Thiazol-2-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-(Thiazol-2-yl)furan-2-carboxylic acid.
Reduction: 5-(Thiazol-2-yl)furan-2-methanol.
Substitution: Various substituted thiazole or furan derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde: Similar structure but with a benzothiazole ring instead of a thiazole ring.
2-Aminothiazole: A simpler thiazole derivative that lacks the furan ring.
Uniqueness
5-(Thiazol-2-yl)furan-2-carbaldehyde is unique due to the combination of thiazole and furan rings in its structure. This dual-ring system imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wider range of chemical reactions compared to simpler thiazole or furan derivatives. Additionally, the presence of both rings can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development .
Propriétés
IUPAC Name |
5-(1,3-thiazol-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-5-6-1-2-7(11-6)8-9-3-4-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTADWAOSPRJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1457059.png)

